Inhibitory Potency on HSD17B13
Hsd17B13-IN-30 demonstrates potent inhibition of the HSD17B13 enzyme when assayed with estradiol as a substrate. The reported half-maximal inhibitory concentration (IC50) is less than 0.1 μM (< 100 nM) . While this potency is substantial, it is critical to contextualize it against more advanced tool compounds. For example, the HSD17B13 inhibitor BI-3231 has a reported IC50 of 1 nM [1], and compound 32 has an IC50 of 2.5 nM [2]. This difference in potency indicates that Hsd17B13-IN-30 and BI-3231 operate in distinct efficacy regimes and are not functionally equivalent in assays sensitive to target engagement thresholds.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | < 0.1 μM (< 100 nM) |
| Comparator Or Baseline | BI-3231: 1 nM; Compound 32: 2.5 nM |
| Quantified Difference | Approximately 40- to 100-fold less potent than BI-3231 and compound 32 |
| Conditions | Enzymatic assay using estradiol as substrate |
Why This Matters
This quantification is essential for selecting the appropriate pharmacological tool; Hsd17B13-IN-30 may be preferred for assays requiring a less potent probe to avoid complete target saturation, while BI-3231 or compound 32 would be chosen for maximal target engagement studies.
- [1] DIMA BIOTECH. (2024, September 18). HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease. Blog. View Source
- [2] Wang, Y., et al. (2025). Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity. Journal of Medicinal Chemistry, 68(11), 11127-11148. View Source
